molecular formula C12H15N3O4S2 B5586883 N-(5-methyl-3-isoxazolyl)-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide

N-(5-methyl-3-isoxazolyl)-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide

Cat. No. B5586883
M. Wt: 329.4 g/mol
InChI Key: JTFALJLTJBBKIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(5-methyl-3-isoxazolyl)-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide often involves multi-step chemical reactions, starting from basic heterocyclic compounds. A related process includes the reduction of nitroimidazole to sulfonamide analogues, followed by formylation and ring closure to produce guanine analogues, showcasing the complexity and versatility in synthesizing such molecules (Huang et al., 1980).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray diffraction and spectroscopic methods, including IR, ^1H NMR, and MS spectra. These techniques confirm the presence of the intended functional groups and the overall molecular framework, providing insights into the compound's geometric and electronic structure (Tang Li-jua, 2015).

Chemical Reactions and Properties

Chemical reactions involving N-(5-methyl-3-isoxazolyl)-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide and similar compounds can include nucleophilic substitutions, cycloadditions, and oxidative transformations. These reactions often lead to the formation of new heterocyclic systems or the functionalization of existing ones, demonstrating the reactive versatility of such molecules (Yu et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are crucial for their application and handling. For instance, single crystal X-ray structure analysis provides detailed information on the compound's crystalline structure, which is essential for understanding its stability and reactivity (Ramazani et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the compound's functional groups. Studies on related compounds show a wide range of chemical behaviors, from acting as inhibitors to participating in cycloaddition reactions, highlighting the complex interplay of functional groups in determining the chemical properties of such molecules (Deprez et al., 1995).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-(propylsulfamoyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S2/c1-3-4-13-21(17,18)9-6-10(20-7-9)12(16)14-11-5-8(2)19-15-11/h5-7,13H,3-4H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFALJLTJBBKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CSC(=C1)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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